molecular formula C20H24N2O2 B1391755 Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate CAS No. 1223253-84-6

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate

Cat. No.: B1391755
CAS No.: 1223253-84-6
M. Wt: 324.4 g/mol
InChI Key: ACAXAICWNNUQAI-UHFFFAOYSA-N
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Description

Methyl 3-[(4-Benzylpiperazin-1-yl)methyl]benzoate is a chemical compound of interest in organic chemistry and pharmaceutical research. This benzoate ester derivative features a piperazine subunit, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules . The specific arrangement of the benzyl and ester functional groups on the piperazine ring makes it a valuable intermediate for the synthesis of more complex molecules. Researchers may utilize this compound as a key building block in drug discovery efforts, particularly for the development of compounds targeting central nervous system disorders or other therapeutic areas. Its molecular structure serves as a core scaffold that can be further modified to explore structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-20(23)19-9-5-8-18(14-19)16-22-12-10-21(11-13-22)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAXAICWNNUQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid methyl ester with 4-benzylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperazine derivatives.

Scientific Research Applications

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs with variations in:

  • Ester group : Methyl vs. ethyl esters.
  • Substituent position : Meta (3-) vs. para (4-) on the benzoate ring.
  • Nitrogen-containing group : Piperazine, piperidine, or diazepane rings.
  • Substituents on the nitrogen ring: Benzyl, methyl, or amino groups.

Comparative Data Table

Compound Name CAS RN Substituent Position Nitrogen Group Modification Ester Group Similarity Score Physicochemical Notes
Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate - 3 4-Benzylpiperazin-1-yl-methyl Methyl - High lipophilicity (benzyl)
Ethyl 4-(4-methylpiperazin-1-yl)benzoate 773137-71-6 4 4-Methylpiperazin-1-yl Ethyl 1.00 Enhanced solubility (ethyl)
Methyl 4-(piperazin-1-yl)benzoate 163210-97-7 4 Piperazin-1-yl Methyl 0.96 Basic piperazine (no substituent)
Ethyl 3-(piperazin-1-yl)benzoate 202262-40-6 3 Piperazin-1-yl Ethyl 0.98 Meta-substitution, unmodified piperazine
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride 1286274-25-6 3 4-Aminopiperidin-1-yl-methyl Methyl - Polar amino group; hydrochloride salt
Ethyl 4-(1,4-diazepan-1-yl)benzoate 234081-75-5 4 1,4-Diazepan-1-yl Ethyl 0.94 7-membered ring (diazepane)

Structural and Functional Insights

  • Ester Group : Ethyl esters (e.g., CAS 773137-71-6) may improve solubility compared to methyl esters but reduce metabolic stability due to longer alkyl chains .
  • Piperazine vs. Piperidine : Piperidine derivatives (e.g., CAS 1286274-25-6) lack the second nitrogen in piperazine, reducing hydrogen-bonding capacity but increasing flexibility .
  • Benzyl vs.

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity: The benzyl group in the target compound increases logP compared to methyl- or amino-substituted analogs, favoring membrane permeability but possibly reducing aqueous solubility .
  • Melting Points : While direct data for the target compound is unavailable, related 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) has a melting point of 187–190°C, suggesting that esterification (methyl/ethyl) would lower melting points .

Computational Predictions

Studies on analogous triazolone derivatives (e.g., ) highlight the utility of DFT methods (e.g., B3LYP/6-31G(d,p)) in predicting electronic properties. For the target compound, such methods could elucidate charge distribution (Mulliken charges) and dipole moments, correlating with solubility and reactivity .

Biological Activity

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C18H22N2O2C_{18}H_{22}N_2O_2 and a molar mass of 302.38 g/mol. The compound features a benzoate moiety linked to a piperazine ring, which is known for its diverse pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in signaling pathways involved in cell proliferation and apoptosis.

Target Proteins:

  • Extracellular Signal-Regulated Kinase (ERK2): Similar compounds have been reported to inhibit ERK2, leading to reduced phosphorylation of downstream targets like RSK (p90 ribosomal S6 kinase) .

Biochemical Pathways:

  • The inhibition of ERK2 suggests an impact on the MAPK/ERK signaling pathway, which is crucial for regulating cell division and survival .

Cellular Effects

This compound has demonstrated significant effects on various cell types:

  • Anti-Proliferative Effects:
    • Studies indicate that this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .
  • Cytotoxicity Studies:
    • In vitro assays have shown that at higher concentrations, this compound exhibits cytotoxic effects on human cell lines, including kidney (HEK293) and colon (CACO2) cells. Notably, concentrations above 7.3 mM resulted in over 90% reduction in cell viability .

Case Studies

  • In Vitro Cytotoxicity Assessment:
    • A study evaluated the cytotoxicity of methyl benzoate derivatives, including this compound. The results indicated that the compound significantly reduced cell viability at concentrations exceeding 7.3 mM .
  • Neuropharmacological Effects:
    • Benzylpiperazine derivatives have been shown to modulate serotonin levels in the brain, suggesting potential applications in neuropharmacology. The co-administration of these derivatives with MDMA indicated a novel mechanism that attenuates the acute effects of MDMA without directly inhibiting serotonin uptake .

Summary of Findings

Property Details
Molecular FormulaC18H22N2O2C_{18}H_{22}N_2O_2
Molar Mass302.38 g/mol
Mechanism of ActionInhibition of ERK2; affects MAPK/ERK pathway
Cellular EffectsInduces apoptosis; inhibits proliferation
Cytotoxicity Threshold>7.3 mM for significant cell viability reduction

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step procedures starting from commercially available precursors. Key steps include:

  • Coupling Reactions : Use of nucleophilic substitution or amide bond formation to attach the benzylpiperazine moiety to the benzoate core.
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency.
  • Catalysts : Palladium on carbon (Pd/C) or triethylamine (TEA) may be employed for hydrogenation or acid scavenging, respectively.
  • Temperature Control : Reactions often require reflux (e.g., 80–100°C) for activation energy optimization.
    Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to adjust time and stoichiometry .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by resolving aromatic protons (δ 6.5–8.0 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₅N₂O₂⁺).
  • HPLC-PDA : Quantifies purity (>95%) using a C18 column with acetonitrile/water gradients.
  • X-ray Crystallography : For unambiguous conformation analysis, SHELX software is recommended for structure refinement .

Advanced: How do structural modifications to the piperazine or benzoate moieties influence its kinase inhibitory activity?

Methodological Answer:

  • Piperazine Modifications :
    • Benzyl Group Substitution : Replacing benzyl with bulkier groups (e.g., 4-fluorophenyl) may enhance kinase binding affinity by altering steric interactions .
    • N-Methylation : Reduces basicity, potentially affecting solubility and target engagement.
  • Benzoate Modifications :
    • Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity, improving interactions with kinase ATP-binding pockets.
    • Ester Hydrolysis : Conversion to carboxylic acid derivatives may alter bioavailability.
      Experimental Validation : Use kinase inhibition assays (e.g., ADP-Glo™) to quantify IC₅₀ values post-modification .

Advanced: What strategies can resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Model-Specific Factors :
    • Cell Permeability : Assess via Caco-2 monolayer assays to differentiate intrinsic activity vs. transport limitations.
    • Metabolic Stability : Use liver microsome assays to identify species-specific degradation pathways.
  • Data Normalization : Apply Z-score or fold-change normalization to account for batch effects.
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics, complementing cell-based assays .

Basic: What are the key challenges in achieving high-yield synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Low Coupling Efficiency : Optimize stoichiometry (1.2–1.5 eq of benzylpiperazine) and use coupling agents like HATU.
  • Byproduct Formation : Introduce scavenger resins (e.g., trisamine) to trap unreacted intermediates.
  • Purification Issues : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for improved yield .

Advanced: How can computational modeling complement experimental studies in predicting the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking (e.g., AutoDock Vina) : Predict binding poses in kinase domains using crystallographic data (PDB: 4HX3).
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent.
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to guide design .

Basic: What safety protocols are recommended for handling this compound based on its toxicity profile?

Methodological Answer:

  • Acute Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) during synthesis.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal per OSHA guidelines.
  • First Aid : Immediate rinsing with water for skin/eye contact, followed by medical evaluation .

Advanced: What are the implications of crystallographic data in understanding the compound's conformation and reactivity?

Methodological Answer:

  • Torsion Angles : Crystallography reveals rotational barriers (e.g., piperazine-benzyl dihedral angles) impacting ligand flexibility.
  • Intermolecular Interactions : Hydrogen bonds with adjacent carbonyl groups (2.8–3.2 Å) suggest dimerization potential.
  • Reactivity Prediction : Electron density maps highlight susceptible sites (e.g., ester carbonyl) for nucleophilic attack .

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